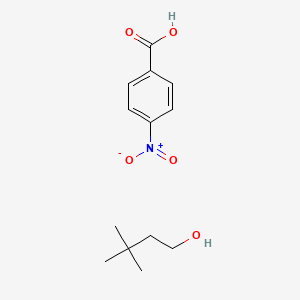![molecular formula C15H23N3O2S B14205496 4-(Dimethylamino)-N-[4-(2-sulfanylacetamido)butyl]benzamide CAS No. 828920-05-4](/img/structure/B14205496.png)
4-(Dimethylamino)-N-[4-(2-sulfanylacetamido)butyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Dimethylamino)-N-[4-(2-sulfanylacetamido)butyl]benzamide is an organic compound that features a benzamide core with a dimethylamino group and a sulfanylacetamido group attached to a butyl chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Dimethylamino)-N-[4-(2-sulfanylacetamido)butyl]benzamide typically involves multiple steps. One common approach starts with the preparation of the benzamide core, followed by the introduction of the dimethylamino group and the sulfanylacetamido group. The reaction conditions often involve the use of specific catalysts and solvents to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-(Dimethylamino)-N-[4-(2-sulfanylacetamido)butyl]benzamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the benzamide core can be reduced to form amines.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like halides and amines can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted benzamides.
Aplicaciones Científicas De Investigación
4-(Dimethylamino)-N-[4-(2-sulfanylacetamido)butyl]benzamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-(Dimethylamino)-N-[4-(2-sulfanylacetamido)butyl]benzamide involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the sulfanylacetamido group can form covalent bonds with target molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
4-(Dimethylamino)pyridine: A nucleophilic catalyst with similar structural features.
4-(Dimethylamino)benzaldehyde: Shares the dimethylamino group but differs in its aldehyde functionality.
N-(4-Aminobutyl)-4-(dimethylamino)benzamide: Similar structure with an amino group instead of the sulfanylacetamido group.
Uniqueness
4-(Dimethylamino)-N-[4-(2-sulfanylacetamido)butyl]benzamide is unique due to the presence of both the dimethylamino and sulfanylacetamido groups, which confer distinct chemical and biological properties. This combination of functional groups allows for versatile applications and interactions with various molecular targets.
Propiedades
Número CAS |
828920-05-4 |
|---|---|
Fórmula molecular |
C15H23N3O2S |
Peso molecular |
309.4 g/mol |
Nombre IUPAC |
4-(dimethylamino)-N-[4-[(2-sulfanylacetyl)amino]butyl]benzamide |
InChI |
InChI=1S/C15H23N3O2S/c1-18(2)13-7-5-12(6-8-13)15(20)17-10-4-3-9-16-14(19)11-21/h5-8,21H,3-4,9-11H2,1-2H3,(H,16,19)(H,17,20) |
Clave InChI |
BTMXKFKUNIPMAH-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1=CC=C(C=C1)C(=O)NCCCCNC(=O)CS |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,2,6,6-Tetramethyl-1-[(3-phenylacryloyl)oxy]piperidine](/img/structure/B14205420.png)


![1,3-Propanediol, 2-amino-2-[2-[4-(undecyloxy)phenyl]ethyl]-](/img/structure/B14205451.png)


![N-[(2R)-1-Hydroxy-3-phenylpropan-2-yl]-N'-phenylurea](/img/structure/B14205459.png)
![N-{2-[(2-Bromo-4-methoxyphenyl)sulfanyl]-5-chlorophenyl}formamide](/img/structure/B14205467.png)
![4-[(Propan-2-yl)oxy]-6-[3-(trifluoromethoxy)phenyl]pyridine-2-carbonitrile](/img/structure/B14205472.png)



![Ethyl 3,4-bis[(tert-butoxycarbonyl)oxy]benzoate](/img/structure/B14205491.png)
![N-[2,5-Bis(octyloxy)phenyl]-3-hydroxynaphthalene-2-carboxamide](/img/structure/B14205493.png)
